1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine
CAS No.: 1334372-72-3
Cat. No.: VC11878876
Molecular Formula: C23H29N5O
Molecular Weight: 391.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1334372-72-3 |
|---|---|
| Molecular Formula | C23H29N5O |
| Molecular Weight | 391.5 g/mol |
| IUPAC Name | (2-methyl-5-phenylpyrazol-3-yl)-[4-[(2-propan-2-ylimidazol-1-yl)methyl]piperidin-1-yl]methanone |
| Standard InChI | InChI=1S/C23H29N5O/c1-17(2)22-24-11-14-28(22)16-18-9-12-27(13-10-18)23(29)21-15-20(25-26(21)3)19-7-5-4-6-8-19/h4-8,11,14-15,17-18H,9-10,12-13,16H2,1-3H3 |
| Standard InChI Key | IHORCJYJFULHLM-UHFFFAOYSA-N |
| SMILES | CC(C)C1=NC=CN1CC2CCN(CC2)C(=O)C3=CC(=NN3C)C4=CC=CC=C4 |
| Canonical SMILES | CC(C)C1=NC=CN1CC2CCN(CC2)C(=O)C3=CC(=NN3C)C4=CC=CC=C4 |
Introduction
1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine is a complex organic compound featuring a pyrazole ring, a piperidine moiety, and an imidazole group. This unique combination of heterocycles suggests potential biological activity, making it an interesting subject for research in medicinal chemistry and pharmacology.
Synthesis and Optimization
The synthesis of this compound involves multiple steps, each requiring careful optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. The process typically starts with simpler precursors like 1-methyl-3-phenyl-1H-pyrazole-5-carbonyl chloride, which can be used to build the more complex structure .
Biological Activity and Potential Applications
Preliminary investigations suggest that 1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine may exhibit antifungal and antibacterial properties due to its structural similarities with known pharmacologically active compounds. The imidazole component is often associated with diverse biological activities, including anti-inflammatory and anticancer effects.
| Potential Biological Activity | Mechanism |
|---|---|
| Antifungal and Antibacterial | Structural similarity to known active compounds. |
| Anti-inflammatory | Imidazole group's known effects. |
| Anticancer | Imidazole group's known effects. |
Interaction Studies
Understanding how this compound interacts with biological targets is crucial. Techniques such as molecular docking studies, surface plasmon resonance, or enzyme inhibition assays can provide insights into its binding affinity and specificity. Preliminary data suggest it may bind to specific receptors or enzymes involved in disease pathways.
Comparison with Similar Compounds
Several compounds share structural similarities with 1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine. These include:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine | Contains a pyrazole and piperazine ring | Different nitrogen heterocycle |
| 3-Methyl-1H-pyrazole-4-carbaldehyde | Simpler pyrazole derivative | Lacks additional piperidine or imidazole structures |
| 4-[1-(2-methyl-5-phenylpyrazole-3-carbonyl)pyrrolidin-3-yl]oxypyridine | Incorporates a pyrrolidine ring | Features an additional oxygen functionality |
The uniqueness of 1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine lies in its combination of multiple heterocycles, which may confer distinct pharmacological properties not found in simpler derivatives.
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